PHGDH Enzyme Inhibition Potency: IC50 Comparison with Class-Leading Reference Compounds
N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide (PHGDH-IN-3) inhibits phosphoglycerate dehydrogenase (PHGDH) with an IC50 value of 2.8 μM [1]. This potency is approximately 35-fold weaker than NCT-503 (IC50 = 0.08 μM), a structurally distinct PHGDH inhibitor bearing a piperidine-4-carboxamide scaffold, and approximately 15-fold weaker than PH-755 (IC50 = 0.19 μM), a thiazolidinedione derivative [2]. However, it exhibits comparable potency to other early-stage PHGDH inhibitors such as CBR-5884 (IC50 = 2.5 μM) [3].
| Evidence Dimension | PHGDH enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 2.8 μM |
| Comparator Or Baseline | NCT-503 (IC50 = 0.08 μM); PH-755 (IC50 = 0.19 μM); CBR-5884 (IC50 = 2.5 μM) |
| Quantified Difference | 35-fold less potent than NCT-503; 15-fold less potent than PH-755; comparable to CBR-5884 |
| Conditions | Enzymatic assay; PHGDH catalytic activity inhibition measured via NADH oxidation |
Why This Matters
The moderate potency (low micromolar range) positions this compound as a tool for mechanistic studies rather than high-throughput screening applications requiring sub-micromolar activity, directly informing experimental design and compound selection.
- [1] Gao D, et al. Discovery of Novel Drug-like PHGDH Inhibitors to Disrupt Serine Biosynthesis for Cancer Therapy. J Med Chem. 2023 Jan 12;66(1):285-305. View Source
- [2] Pacold ME, et al. A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate. Nat Chem Biol. 2016 Jun;12(6):452-8. View Source
- [3] Mullarky E, et al. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proc Natl Acad Sci USA. 2016 Feb 16;113(7):1778-83. View Source
